3-(Difluoromethyl)-2-methoxybenzoic acid

Description

Contextual Significance in Contemporary Organic Chemistry

The true significance of 3-(Difluoromethyl)-2-methoxybenzoic acid in modern chemistry lies in the properties imparted by its difluoromethyl (-CF2H) group. The incorporation of fluorine into organic molecules is a key strategy in drug design and the development of agrochemicals. nih.govalfa-chemistry.com The difluoromethyl group, in particular, is of growing interest as it can act as a bioisostere—a chemical substituent with similar physical or chemical properties to another group—for common functionalities like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.govalfa-chemistry.com

Historical Perspectives on Benzoic Acid Derivatives in Chemical Research

The study of this compound is built upon a long and rich history of research into its parent structure, benzoic acid. Benzoic acid is the simplest aromatic carboxylic acid and its history dates back to the 16th century, when it was first described by pioneers like Nostradamus (1556) and Blaise de Vigenère (1596) through the dry distillation of gum benzoin, a resin from Styrax trees. newworldencyclopedia.orgwikipedia.orgwikiwand.comredox.com

The fundamental structure of benzoic acid was not determined until 1832 by the renowned chemists Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgwikipedia.orgua.edu A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a food preservative. newworldencyclopedia.orgwikipedia.orgwikiwand.com

Early industrial production of benzoic acid involved processes like the hydrolysis of benzotrichloride, which often resulted in chlorinated impurities. newworldencyclopedia.orgwikipedia.org Modern synthesis has since shifted to a more environmentally friendly method: the catalytic partial oxidation of toluene (B28343) with oxygen. newworldencyclopedia.org This long history of discovery, structural elucidation, and evolving synthesis has established benzoic acid and its derivatives as foundational compounds in organic chemistry, serving as precursors for countless dyes, perfumes, medicines, and polymers. redox.com

Structural Features and Classifications of the Compound within Aromatic Carboxylic Acids

This compound belongs to the class of organic compounds known as aromatic carboxylic acids. britannica.com This classification is defined by the presence of at least one carboxyl group (-COOH) directly attached to an aromatic ring, such as a benzene (B151609) ring. firsthope.co.inck12.org The parent compound of this class is benzoic acid (C6H5COOH). wikipedia.org

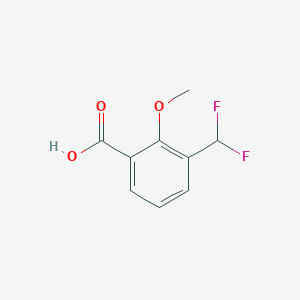

The structure of this compound is characterized by a benzene ring substituted with three distinct functional groups:

A carboxyl group (-COOH) at position 1, which defines the molecule as a carboxylic acid and is responsible for its acidic properties.

A methoxy (B1213986) group (-OCH3) at position 2.

A difluoromethyl group (-CF2H) at position 3.

As a substituted benzoic acid derivative, it is classified as a monocarboxylic acid, meaning it contains only one carboxyl group. ck12.org The presence and specific arrangement of these three groups on the benzene ring dictate the compound's unique chemical reactivity and physical properties. Aromatic carboxylic acids are generally stronger acids than their aliphatic counterparts due to the electronic effects of the aromatic ring. csjmu.ac.in The acidity and reactivity of this compound are further modulated by the electron-withdrawing nature of the difluoromethyl group and the electron-donating nature of the methoxy group.

Table 1: Physicochemical Properties and Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | uni.lu |

| Molecular Formula | C9H8F2O3 | uni.lu |

| Molecular Weight | 202.16 g/mol | Calculated |

| Monoisotopic Mass | 202.04414 Da | uni.lu |

| CAS Number | 1214349-92-0 | PubChem CID 84670442 |

| Predicted XlogP | 2.0 | uni.lu |

| SMILES | COC1=C(C=CC=C1C(=O)O)C(F)F | uni.lu |

| InChIKey | YPUCVKIYJUGRFM-UHFFFAOYSA-N | uni.lu |

Research Landscape and Emerging Areas of Investigation

While direct and extensive research literature on this compound itself is limited, its significance is evident from its role as a specialized building block in synthetic chemistry. Substituted benzoic acids are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. ossila.commdpi.comresearchgate.net For instance, fluorinated benzoic acid derivatives are used in the synthesis of treatments for Alzheimer's disease and compounds with antimicrobial applications. ossila.com

The primary area of investigation for a compound like this compound is its application as an intermediate. Its structure provides a scaffold upon which chemists can build more elaborate molecules, leveraging the unique properties of the difluoromethyl and methoxy groups to influence the final product's biological activity. Research in this area often focuses on developing efficient synthetic routes that utilize such building blocks to create novel drug candidates or functional materials. researchgate.netnih.gov

An emerging area of investigation is the development of novel and more efficient methods for "late-stage difluoromethylation," a process where the -CF2H group is introduced at a later step in a synthetic sequence. However, the availability of foundational building blocks like this compound, where the key functional group is already in place, remains a highly valuable and practical strategy. Future research will likely involve the use of this and similar compounds in the synthesis of new classes of pharmaceuticals and performance materials, driven by the continued demand for molecules with precisely tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUCVKIYJUGRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785584-14-6 | |

| Record name | 3-(difluoromethyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes to 3-(Difluoromethyl)-2-methoxybenzoic Acid

The construction of the this compound scaffold requires careful strategic planning to install the three substituents on the benzene (B151609) ring with the correct regiochemistry. Synthetic routes can be broadly categorized by the method used to introduce the difluoromethyl group.

Difluoromethylation Strategies in Benzoic Acid Synthesis

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring is a key step in the synthesis of many modern pharmaceuticals and agrochemicals. The CF₂H group can serve as a lipophilic hydrogen bond donor and an isostere for hydroxyl, thiol, or amide groups. nih.gov A variety of methods for difluoromethylation have been developed, moving from harsh, traditional techniques to more mild and selective modern approaches.

Recent advances have focused on direct C-H difluoromethylation, which avoids the need for pre-functionalized substrates like aryl halides or boronic acids. nih.gov One prominent strategy involves radical-based difluoromethylation. For example, reagents such as zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), known as DFMS, can generate the difluoromethyl radical (•CF₂H) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This radical can then be added to aromatic systems. Another modern approach is the use of organic photoredox catalysis, which can generate the •CF₂H radical under mild conditions using visible light and a suitable difluoromethyl source, often with molecular oxygen as a green oxidant. nih.govacs.org

Metal-catalyzed cross-coupling reactions are also a cornerstone of difluoromethylation. These methods typically involve the reaction of an aryl halide or triflate with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) or other organometallic CF₂H reagents, in the presence of a copper or palladium catalyst. rsc.org While these methods require a pre-functionalized starting material, they offer excellent control over the site of difluoromethylation.

Precursor Design and Functionalization Approaches

The specific arrangement of substituents in this compound necessitates a synthetic strategy that precisely controls regiochemistry. Direct difluoromethylation of 2-methoxybenzoic acid is challenging due to the directing effects of the substituents. The methoxy (B1213986) group is ortho, para-directing, while the carboxylic acid group is meta-directing. This would likely lead to a mixture of products, with substitution at the 5-position being favored.

Therefore, a more viable approach involves the use of a pre-functionalized precursor where a leaving group or a reactive site is already present at the 3-position. A common strategy for synthesizing substituted benzoic acids involves the oxidation of a corresponding toluene (B28343) derivative. For instance, the synthesis of 2-methyl-3-methoxybenzoic acid can start from 3-chloro-o-xylene, which is oxidized to form 2-methyl-3-chlorobenzoic acid. google.com This intermediate can then undergo further transformations.

A plausible precursor for the target molecule would be a 3-halo-2-methoxybenzoic acid derivative, such as methyl 3-bromo-2-methoxybenzoate. This intermediate could be synthesized from commercially available starting materials like 2-methoxybenzoic acid through a regioselective halogenation step, followed by esterification to protect the carboxylic acid. The halogen at the 3-position then serves as a handle for introducing the difluoromethyl group via a cross-coupling reaction.

Multi-step Synthetic Sequences and Optimization

A hypothetical multi-step synthesis for this compound, based on established chemical transformations, could proceed as follows:

Protection: 2-methoxybenzoic acid is first converted to its methyl ester, methyl 2-methoxybenzoate (B1232891), to protect the acidic proton and prevent side reactions in subsequent steps.

Regioselective Halogenation: The methyl 2-methoxybenzoate is then halogenated (e.g., brominated) at the 3-position. This can be a challenging step requiring specific conditions to overcome the directing effects of the methoxy group and achieve the desired regioselectivity.

Difluoromethylation: The resulting methyl 3-bromo-2-methoxybenzoate undergoes a copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent to install the CF₂H group.

Deprotection: Finally, the methyl ester is hydrolyzed back to the carboxylic acid to yield the final product, this compound.

Optimization of such a sequence is critical for maximizing yield and purity. researchgate.net This involves screening different catalysts, ligands, solvents, temperatures, and reaction times for the coupling step. researchgate.net Modern process optimization may also involve implementing continuous flow chemistry. Flow synthesis can improve safety, reaction control, and scalability, as demonstrated in the multi-step synthesis of other complex pharmaceutical intermediates. researchgate.net Furthermore, telescoping reactions, where intermediates are not isolated, can reduce waste and improve efficiency. beilstein-journals.org Mechanochemical methods, which use mechanical force to drive reactions in the absence of bulk solvents, also represent an optimization strategy that can shorten reaction times and improve the environmental profile of the synthesis. beilstein-journals.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile functional handle for further molecular modifications. It can undergo a range of standard organic transformations to produce various derivatives, such as esters, amides, acyl halides, and alcohols. These interconversions are fundamental for creating analogues or for use in broader synthetic campaigns.

Key transformations include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base yields the corresponding ester.

Amidation: Activation of the carboxylic acid, typically by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC or EDC), followed by reaction with a primary or secondary amine, produces an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol, (3-(difluoromethyl)-2-methoxyphenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the more reactive acyl chloride, which is a key intermediate for synthesizing esters and amides.

The table below summarizes these common interconversions.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | R'OH, H⁺ (acid catalyst) | Ester |

| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. R'R''NH | Amide |

| Carboxylic Acid | LiAlH₄ or BH₃, then H₂O | Primary Alcohol |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Halide |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is the most critical challenge in the synthesis of this compound. As previously mentioned, the electronic properties of the methoxy and carboxyl groups on the benzene ring direct incoming electrophiles to specific positions. The activating, ortho, para-directing methoxy group strongly favors substitution at positions 4 and 6, while the deactivating, meta-directing carboxyl group directs to position 5. Therefore, achieving substitution at the sterically hindered 3-position requires a strategy that overrides these innate electronic preferences.

Directed ortho-metalation (DoM) is a powerful strategy for achieving such regiocontrol. In this approach, a directing group forms a complex with an organolithium reagent (like n-butyllithium), which then deprotonates the nearest (ortho) C-H bond. For a 2-methoxybenzoic acid derivative, the methoxy group could potentially direct lithiation to the 3-position. The resulting aryllithium species could then be quenched with an electrophilic difluoromethyl source.

Stereoselectivity is not a primary concern in the synthesis of the achiral parent compound, this compound. However, if any of the synthetic intermediates or subsequent derivatives possess chiral centers, then controlling the stereochemical outcome of reactions would become essential. For example, if the carboxylic acid moiety were used to acylate a chiral amine, the potential for diastereomer formation would need to be considered.

Green Chemistry Principles in Synthetic Route Development

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. wjpmr.com Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, including C-H activation and cross-coupling, are generally more atom-economical than stoichiometric reactions. rsc.org

Use of Less Hazardous Chemicals: Selecting reagents and solvents that are less toxic and safer to handle. For example, modern photocatalytic methods for difluoromethylation can use benign oxidants like O₂ and avoid the use of heavy metals. nih.gov The development of safer fluorinating agents is an ongoing area of research aimed at replacing hazardous reagents like elemental fluorine. rsc.org

Safer Solvents and Auxiliaries: Minimizing or replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids, or by using solvent-free conditions like those in mechanochemistry. beilstein-journals.orgwjpmr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of catalysis, especially photocatalysis which uses light as an energy source, can enable reactions under milder conditions. acs.org

Reduction of Derivatives: Minimizing the use of protecting groups, which adds steps and generates waste. Developing synthetic routes that are selective enough to not require protection/deprotection steps is a key goal. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Cross-Coupling Reactions and Organometallic Approaches

Organometallic reagents are fundamental tools in the construction of complex organic molecules. bldpharm.com For a molecule like this compound, an organometallic approach would typically involve the formation of an organometallic intermediate from a suitable precursor. For instance, a halogenated derivative, such as 3-(difluoromethyl)-2-methoxy-1-iodobenzaldehyde, could be converted into an organolithium or Grignard reagent. These powerful nucleophiles could then participate in reactions with various electrophiles. However, the presence of the acidic proton of the carboxylic acid would necessitate a protection strategy or the use of excess organometallic reagent.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry, enabling the formation of bonds between various organic fragments with high efficiency and selectivity. nih.govacs.org Several named reactions fall under this category, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The application of a Suzuki-Miyaura coupling, for example, would typically involve the reaction of a halogenated precursor of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net The electronic properties of the difluoromethyl and methoxy groups would influence the reactivity of the aryl halide. The electron-withdrawing nature of the difluoromethyl group, combined with the electron-donating effect of the methoxy group, would modulate the electron density of the aromatic ring and thus its susceptibility to oxidative addition to the palladium center.

A hypothetical reaction scheme for a Suzuki-Miyaura coupling is presented below. It is important to note that this is a generalized representation and not based on experimentally verified results for this specific substrate.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Aryl Halide Precursor | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | 5-Iodo-3-(difluoromethyl)-2-methoxybenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-3-(difluoromethyl)-2-methoxybenzoic acid |

| 2 | 5-Bromo-3-(difluoromethyl)-2-methoxybenzoic acid | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(p-Tolyl)-3-(difluoromethyl)-2-methoxybenzoic acid |

The carboxylic acid group itself can be used as a synthetic handle. Decarboxylative cross-coupling reactions have emerged as a powerful strategy, where the carboxylic acid is replaced by a new substituent. This approach would offer a direct method for the functionalization of the this compound core.

Chemical Reactions and Reactivity Profiles

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of 3-(Difluoromethyl)-2-methoxybenzoic acid is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. These substituents are the -COOH (carboxyl), -OCH₃ (methoxy), and -CF₂H (difluoromethyl) groups. Their directing effects are summarized in the table below.

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -COOH | Moderately Deactivating | Meta |

| -CF₂H | Deactivating | Meta |

The methoxy (B1213986) group (-OCH₃) is a strongly activating group due to its ability to donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com It directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In contrast, the carboxylic acid (-COOH) and difluoromethyl (-CF₂H) groups are both deactivating. The carboxyl group withdraws electron density from the ring through both inductive and resonance effects, directing electrophiles to the meta position. numberanalytics.com The difluoromethyl group is also electron-withdrawing due to the high electronegativity of the fluorine atoms, thus deactivating the ring and directing meta. mdpi.com

Position C4: Para to the methoxy group (activating) and meta to the difluoromethyl group (favorable for a deactivating group).

Position C5: Meta to both the methoxy and carboxyl groups.

Position C6: Ortho to the methoxy group (activating) but also ortho to the carboxyl group (sterically hindered and electronically unfavorable).

Considering these factors, electrophilic substitution is most likely to occur at the C4 position , which is strongly activated by the para-methoxy group and avoids the steric hindrance and deactivation associated with the C6 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Nucleophilic Reactions at the Carboxylic Acid Center

The carboxylic acid group is the primary site for nucleophilic attack. These reactions involve the substitution of the hydroxyl (-OH) group of the carboxyl function.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. For instance, reaction with methanol (B129727) would yield methyl 3-(difluoromethyl)-2-methoxybenzoate. rsc.org Specialized reagents like difluoromethyl diazomethane (B1218177) can also be used for esterification under mild conditions. researchgate.net

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride, SOCl₂) or by using a coupling agent. The resulting acyl chloride can then readily react with an amine to form the corresponding amide. nih.govescholarship.org

Reduction: The carboxylic acid can be reduced to a primary alcohol (3-(difluoromethyl)-2-methoxyphenyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions Involving the Difluoromethyl Group, including Hydrogen Bonding Interactions

The difluoromethyl (-CF₂H) group possesses unique chemical properties. While generally considered a stable group, it can participate in specific reactions and interactions.

Hydrogen Bonding: The hydrogen atom in the -CF₂H group is significantly more acidic than a typical C-H bond due to the electron-withdrawing fluorine atoms. This allows the difluoromethyl group to act as a hydrogen bond donor. researchgate.netchemistryviews.orgnih.govh1.co This property is significant as it allows the molecule to form intermolecular hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms, influencing its physical properties and molecular recognition. researchgate.net The strength of this hydrogen bonding is comparable to that of thiophenols and anilines. researchgate.neth1.co This hydrogen-bond-donating capability makes the CF₂H group a bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry. nih.gov

Nucleophilic Potential: Although the C-H bond is acidic, deprotonation to form an Ar-CF₂⁻ carbanion is challenging due to the low acidity. acs.org However, with the use of a strong base in combination with a Lewis acid, the difluoromethyl group can be deprotonated to act as a nucleophile, allowing for the formation of new carbon-carbon bonds. acs.orgnih.gov

Radical Reactions: The difluoromethyl group can be introduced onto aromatic rings via radical reactions. researchgate.net Conversely, the C-H bond of the difluoromethyl group could potentially undergo radical abstraction under specific conditions, leading to further functionalization.

Redox Chemistry of the Compound

The redox chemistry of this compound is influenced by its functional groups.

Oxidation: The aromatic ring is generally resistant to oxidation due to its stability. However, under harsh conditions, the ring can be degraded. The methoxy group may be susceptible to oxidative cleavage.

Reduction: The carboxylic acid group can be reduced to a primary alcohol as mentioned previously. The aromatic ring can be reduced under high pressure hydrogenation with a suitable catalyst, though this is a difficult transformation. The difluoromethyl group is generally resistant to reduction.

The redox potential of the molecule is relevant in the context of radical reactions. Various difluoromethyl radical precursors have been developed with specific redox properties for use in synthetic chemistry. rsc.org

Thermal and Photochemical Transformations

Thermal Transformations:

Decarboxylation: A key thermal reaction for benzoic acids, particularly those with ortho-substituents, is decarboxylation (loss of CO₂). researchgate.net The presence of the ortho-methoxy group in this compound could facilitate this process upon heating, potentially leading to the formation of 2-(difluoromethyl)anisole. The stability of benzoic acids to decarboxylation can vary significantly with substitution patterns and reaction conditions. nih.govresearchgate.netacs.org

Photochemical Transformations:

Photocatalysis: In recent years, visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. nih.gov It is plausible that under specific photocatalytic conditions, the C-H bonds of the aromatic ring or even the difluoromethyl group could be targeted for functionalization. nih.gov For instance, photocatalytic methods have been developed for the difluoromethylation of aromatic compounds, highlighting the potential for photochemical reactivity involving the CF₂H moiety. mdpi.com

Design and Synthesis of Analogs and Derivatives

Rational Design Strategies for Structural Modification

Rational drug design involves the methodical alteration of a lead compound to enhance its utility as a drug. biomedres.us For derivatives of 3-(difluoromethyl)-2-methoxybenzoic acid, this process is guided by an understanding of the target's three-dimensional structure and the compound's mode of interaction. Strategies often focus on key secondary structural motifs of target proteins, such as α-helices, β-strands, and β-turns, which are crucial for molecular recognition. rsc.org By designing analogs that mimic these peptide structures, it's possible to develop potent modulators of protein-protein interactions. rsc.org

Structural modification is a versatile approach to explore the mode of action of a lead compound and can lead to the discovery of novel drugs with improved properties, such as better stability or solubility. nih.gov The modification of the this compound scaffold can involve several tactics:

Modification of the Benzoic Acid Core: Altering the substitution pattern on the aromatic ring can modulate electronic properties and steric interactions with the target. Adding or moving substituents can influence the compound's binding affinity and specificity.

Alteration of the Methoxy (B1213986) Group: The 2-methoxy group can be replaced with other alkyl ethers or functional groups to probe the importance of its size, lipophilicity, and hydrogen-bonding capacity.

Modification of the Difluoromethyl Group: While the difluoromethyl group has unique and valuable properties, it can be replaced with other fluorinated or non-fluorinated moieties to fine-tune activity.

Structure-based drug design is a powerful component of this strategy, where computational tools and X-ray crystallography data of enzyme-inhibitor complexes guide the synthesis of new derivatives. nih.gov This approach was successfully used to develop a series of benzoic acid derivatives as influenza neuraminidase inhibitors. nih.gov

Bioisosteric Replacements and Fluorine Introduction in Analogs

Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or metabolic profile. drughunter.com This concept is highly relevant to the design of analogs of this compound, applying to both the difluoromethyl and carboxylic acid moieties.

The Difluoromethyl Group as a Bioisostere: The difluoromethyl (CF₂H) group itself is often incorporated as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. acs.orgresearchgate.netnih.gov Its unique properties make it particularly valuable:

Hydrogen Bond Donor: The CF₂H group can act as a lipophilic hydrogen bond donor, which can significantly enhance binding affinity with a biological target. researchgate.nettandfonline.com

Metabolic Stability: It serves as a metabolically stable replacement for groups prone to oxidation, such as alcohols or thiols. nih.gov

Lipophilicity Modulation: The CF₂H group can modulate a molecule's lipophilicity, which affects its membrane permeability and bioavailability. nih.govtandfonline.com Studies have shown that the change in lipophilicity upon replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4 (Δlog P), depending on the molecular context. acs.org

Bioisosteres for the Carboxylic Acid Group: The carboxylic acid moiety is a key pharmacophore but can be associated with poor permeability and metabolic liabilities like acyl-glucuronidation. nih.govnih.gov Replacing it with a suitable bioisostere is a common strategy to improve pharmacokinetic properties. nih.govresearchgate.net

| Bioisostere | pKa (approx.) | Key Features |

| Carboxylic Acid | 4.2 - 4.5 | Parent functional group. |

| 1H-Tetrazole | 4.5 - 4.9 | Widely used, metabolically stable alternative to acyl glucuronidation. drughunter.comnih.govhyphadiscovery.com |

| Acyl Sulfonamide | Varies | Can mimic the geometry of a carboxylate. nih.govnih.gov |

| Isoxazolol | Varies | Ionizable group used as a carboxylic acid replacement. nih.gov |

| Hydroxamic Acid | 8 - 9 | Moderately acidic; often used for metal-chelating properties but also as a bioisostere. nih.gov |

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Replacing a C-H bond with a C-F bond can lead to increased metabolic stability, enhanced binding affinity due to favorable protein-fluorine interactions, and improved membrane permeability. nih.gov

Combinatorial and High-Throughput Synthesis of Derivative Libraries

To efficiently explore the chemical space around the this compound scaffold, modern synthesis techniques like combinatorial and high-throughput synthesis are employed. These methods allow for the rapid generation of large collections, or "libraries," of structurally related compounds.

Diversity-oriented synthesis (DOS) is a key concept in this area, aiming to create libraries of compounds with significant variations in their core structure (skeletal diversity), substituents, and stereochemistry. nih.gov This approach contrasts with target-oriented synthesis, which focuses on making a single or a few specific molecules.

One powerful technique that integrates well with DOS is Fluorous Mixture Synthesis (FMS). In FMS, different starting materials are "tagged" with perfluoroalkyl groups of varying lengths. These tagged molecules are then subjected to a series of reactions as a mixture. The final mixture of products can then be easily separated (demixed) using fluorous solid-phase extraction or HPLC, which separates compounds based on the fluorine content of their tags. This "beadless" combinatorial technology is highly efficient for producing libraries of pure, structurally defined compounds in a solution phase. nih.gov

A hypothetical FMS approach to generate a library from a this compound precursor could involve:

Tagging: Synthesizing a set of building blocks (e.g., various amines or alcohols) each attached to a unique fluorous tag.

Reaction: Reacting the activated carboxylic acid of the parent compound with the mixture of fluorous-tagged building blocks to form a library of amides or esters.

Purification/Demixing: Separating the mixture of fluorous-tagged products by fluorous HPLC.

Tag Removal: Cleaving the fluorous tags to yield the final library of individual derivative compounds, ready for high-throughput screening.

This combination of DOS and FMS allows for the efficient synthesis of complex and diverse libraries, accelerating the discovery of new lead compounds. nih.gov

Targeted Synthesis of Fluorinated Benzoic Acid Derivatives for Specific Research Hypotheses

Beyond broad screening, the synthesis of fluorinated benzoic acid derivatives is often hypothesis-driven, aiming to create specific molecules to test their interaction with a particular biological target. This approach, known as target-oriented synthesis (TOS), is crucial for developing potent and selective agents. figshare.com

A significant area of focus for such targeted synthesis is the development of small molecule kinase inhibitors. ed.ac.uk Kinases are a major class of drug targets, and fluorinated organic compounds are frequently used in their design. The synthesis of a specific derivative of this compound might be undertaken to probe the active site of a particular kinase, with the fluorinated motifs intended to form specific interactions that enhance binding affinity or selectivity.

Similarly, novel benzoic acid derivatives have been designed and synthesized to act as multitarget inhibitors, for example, against acetylcholinesterase and carbonic anhydrase for the potential treatment of Alzheimer's disease. sci-hub.senih.gov In such cases, the synthetic route is precisely planned to incorporate functionalities that are hypothesized to interact with both targets.

The synthesis of these targeted compounds often involves multi-step procedures. For example, the preparation of fluorinated benzoic acids can be achieved through methods like ortho-lithiation followed by carboxylation, or through nucleophilic fluorination of precursors like 1-arylbenziodoxolones. mdpi.comumn.edu Radiosynthesis techniques are also employed to create 18F-labeled versions of fluorobenzoic acids for use as radioligands in Positron Emission Tomography (PET) imaging, allowing for the visualization of biological processes and target engagement in vivo. arkat-usa.org

Structure-Activity Relationship (SAR) Studies in Derivative Series

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by systematically modifying its structure and evaluating the impact on biological activity. drugdesign.org For a series of derivatives based on this compound, SAR analysis provides critical insights into which molecular features are responsible for potency, selectivity, and desired pharmacokinetic properties. lboro.ac.uk

A typical SAR study involves synthesizing a series of analogs where specific parts of the molecule are varied and then assessing their biological activity in a relevant assay.

Key Areas for SAR Exploration:

Aromatic Ring Substituents: The position, size, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the benzoic acid ring can dramatically affect activity. Studies on other benzoic acid derivatives have shown that strong electron-donating groups can be important for potent activity in some contexts. iomcworld.com

The Carboxylic Acid Group: This group is often crucial for activity, potentially forming a salt bridge or hydrogen bond with the target. Esterification or replacement with bioisosteres (as discussed in 4.2) can confirm its importance. In some cases, converting the acid to an ester leads to a complete loss of activity, highlighting the essential role of the acidic proton. drugdesign.org In other instances, esters can retain potency while improving pharmacokinetic profiles. nih.gov

The results of these modifications are often compiled into a table to visualize the relationship between structure and activity.

Hypothetical SAR Table for this compound Derivatives: Activity measured as IC₅₀ (concentration for 50% inhibition); lower value = higher potency.

| Compound | R¹ | R² | R³ | R⁴ | Activity (IC₅₀, nM) |

|---|---|---|---|---|---|

| Parent | H | H | H | COOH | 50 |

| Analog 1 | F | H | H | COOH | 25 |

| Analog 2 | H | Cl | H | COOH | 75 |

| Analog 3 | H | H | NH₂ | COOH | 15 |

| Analog 4 | H | H | H | CO-NH₂ | >1000 |

| Analog 5 | H | H | H | Tetrazole | 60 |

This systematic approach allows medicinal chemists to build a detailed understanding of the pharmacophore, guiding the design of next-generation compounds with improved therapeutic potential. iomcworld.compharmacy180.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms. For 3-(Difluoromethyl)-2-methoxybenzoic acid, ¹H, ¹³C, and ¹⁹F NMR studies would be crucial.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms present in the molecule. The aromatic protons would appear as distinct signals in the downfield region of the spectrum, with their splitting patterns providing information about their substitution pattern on the benzoic acid ring. The methoxy (B1213986) group would exhibit a singlet, while the difluoromethyl group's proton would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a separate signal. The chemical shifts would indicate the type of carbon (e.g., carboxylic acid, aromatic, methoxy, difluoromethyl). The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not available.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~165-170 |

| Aromatic (Ar-H) | ~7.0-8.0 (multiplets) | ~110-140 |

| Difluoromethyl (-CHF₂) | ~6.5-7.5 (triplet) | ~110-120 (triplet) |

| Methoxy (-OCH₃) | ~3.8-4.0 (singlet) | ~55-60 |

¹⁹F NMR for Difluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique specifically used for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a doublet signal for the two equivalent fluorine atoms of the difluoromethyl group, arising from coupling to the single proton in that group. The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₉H₈F₂O₃). The experimentally determined exact mass would be compared to the calculated theoretical mass. Predicted mass spectrometry data indicates a monoisotopic mass of 202.04414 Da for the neutral molecule. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu (Note: CCS values are predicted.)

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 203.05142 | 137.0 |

| [M+Na]⁺ | 225.03336 | 145.6 |

| [M-H]⁻ | 201.03686 | 137.2 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretches for the acid and ether functionalities, and C-F stretches for the difluoromethyl group.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Aromatic compounds like benzoic acid derivatives typically exhibit strong absorption in the UV region. The UV-Vis spectrum would show absorption maxima corresponding to the π→π* transitions of the substituted benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, that dictate the crystal packing in the solid state. Currently, there are no published crystal structures for this specific compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electron distribution. researchgate.net For 3-(Difluoromethyl)-2-methoxybenzoic acid, these calculations can elucidate the influence of the electron-withdrawing difluoromethyl group and the electron-donating methoxy (B1213986) group on the benzoic acid scaffold.

Key aspects of the electronic structure analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. researchgate.netepstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), which is crucial for predicting non-covalent interactions and reaction sites. researchgate.netepstem.net

Mulliken and Natural Bond Orbital (NBO) Analyses: These methods provide information on the charge distribution across the atoms of the molecule. NBO analysis, in particular, can offer insights into intramolecular charge transfer interactions, such as those between the substituents and the aromatic ring. researchgate.netepstem.net

| Calculated Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating capability |

| LUMO Energy | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical stability and reactivity |

| Dipole Moment | Measures the overall polarity of the molecule |

| Mulliken Atomic Charges | Estimates the partial charge on each atom |

Molecular Modeling and Docking Studies for Biological Target Interactions

To explore the potential of this compound as a biologically active agent, molecular modeling and docking studies are essential. These computational techniques predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme. nih.gov

The process typically involves:

Target Identification: A biological target relevant to a disease pathway is selected. For benzoic acid derivatives, potential targets could include enzymes like carbonic anhydrase or receptors such as estrogen receptors (ER-α) and epidermal growth factor receptors (EGFR), depending on the therapeutic goal. researchgate.netnih.gov

Docking Simulation: The 3D structure of this compound is placed into the binding site of the target protein (often obtained from the Protein Data Bank). Docking algorithms then sample numerous orientations and conformations of the ligand, scoring them based on binding affinity. The results predict the most stable binding pose and estimate the binding energy. ajchem-a.com

Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the protein's active site. researchgate.netajchem-a.com

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding event. nih.gov

| Potential Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase II | 3FFP | -7.5 | His94, His96, Thr199 |

| Estrogen Receptor Alpha (ER-α) | 1A52 | -8.2 | Arg394, Glu353, His524 |

| Histone Deacetylase 2 (HDAC2) | 4LXZ | -6.9 | His145, Gly154, Tyr308 |

Conformation Analysis and Energetic Landscape Exploration

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Molecules with rotatable single bonds, like this compound, exist as an ensemble of different conformers. Conformation analysis aims to identify the most stable (lowest energy) conformations and the energy barriers for converting between them. semanticscholar.org

The potential energy landscape provides a conceptual framework for this analysis, mapping the energy of the molecule as a function of its geometry. nih.govrsc.org Computational exploration of this landscape involves:

Systematic or Stochastic Searches: Algorithms are used to generate a wide range of possible conformations by rotating the single bonds (e.g., the bonds connecting the carboxylic acid, methoxy, and difluoromethyl groups to the benzene (B151609) ring).

Geometry Optimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum. nih.gov

Transition State Searching: Methods are used to locate the transition states (saddle points on the energy landscape) that connect different stable conformers, allowing for the calculation of rotational energy barriers.

For this compound, key rotational degrees of freedom would include the orientation of the carboxylic acid group relative to the ring and the rotation of the C-C and C-O bonds of the substituents. Advanced techniques like molecular dynamics with excited normal modes (MDeNM) can enhance the sampling of the conformational space to build a more complete energetic landscape. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry can predict the chemical reactivity of this compound and explore potential reaction pathways for its synthesis or degradation.

Reactivity Descriptors: Parameters derived from quantum chemical calculations (Section 6.1) serve as powerful reactivity descriptors. The MEP can highlight the most likely sites for electrophilic and nucleophilic attack, while the energies of the HOMO and LUMO can be used to predict the molecule's behavior in pericyclic reactions or as an electron donor/acceptor. researchgate.netresearchgate.net

Reaction Network Analysis: For more complex systems, methods like Reaction Network Flux Analysis (RNFA) can be used to systematically identify and evaluate numerous alternative reaction pathways. researchgate.net This optimization-based approach can help screen for the most efficient synthetic routes to the target molecule or predict its metabolic fate based on known biochemical transformations.

Development of Computational Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate a molecule's structural features with its biological activity or physical properties. mdpi.com To develop such a model for analogs of this compound, a series of related compounds with known experimental data (e.g., inhibitory concentrations) is required.

The development of a 3D-QSAR model typically follows these steps:

Data Set Collection: A series of structurally similar compounds with measured biological activity is assembled.

Molecular Descriptors: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) is calculated.

Model Building: Statistical methods are used to build a mathematical equation that links the descriptors to the observed activity. This creates a predictive model. nih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability.

Once validated, the QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, guiding the design of more potent or selective compounds. Pharmacophore mapping, a related technique, identifies the essential 3D arrangement of chemical features required for biological activity, providing a qualitative blueprint for new drug design. nih.govnih.gov

Research Applications in Chemical Biology and Material Science

Enzyme Inhibitor Design and Mechanistic Studies

The structural framework of 3-(Difluoromethyl)-2-methoxybenzoic acid is of significant interest in the design of enzyme inhibitors. The difluoromethyl group, in particular, is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, which can be crucial for binding to enzyme active sites. researchgate.net Research on analogous substituted benzoic acid derivatives has demonstrated their potential as potent enzyme inhibitors.

For instance, a study focused on developing inhibitors for dihydrofolate reductase from M. tuberculosis (MtDHFR), a critical enzyme for the pathogen's survival, utilized substituted 3-benzoic acid derivatives. nih.gov A series of 20 new compounds were developed based on a fragment prototype, leading to inhibitors with significant activity. nih.gov

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Mechanism |

| Substituted 3-benzoic acid derivative (4e) | M. tuberculosis Dihydrofolate Reductase (MtDHFR) | 7 | Uncompetitive |

This table summarizes the inhibitory activity of a lead compound from a study on substituted 3-benzoic acid derivatives as MtDHFR inhibitors. nih.gov

The inhibition kinetics for the most potent compound indicated an uncompetitive mechanism, suggesting it binds to a pocket distinct from the substrate and competitive inhibitors. nih.gov Furthermore, derivatives containing a difluoromethyl group, such as 2-difluoromethylbenzimidazole compounds, have been designed and evaluated as potential PI3Kα inhibitors, an enzyme class involved in key cellular functions related to cancer and immunity. mdpi.com These studies underscore the utility of the benzoic acid scaffold and difluoromethyl substituents in creating targeted enzyme inhibitors.

Receptor Ligand Research and Binding Mechanism Elucidation

While specific receptor ligand research for this compound is not extensively documented, studies on structurally related compounds provide insights into its potential. The physicochemical and pharmacokinetic properties of compounds like 3-phenoxybenzoic acid (3PBA) have been investigated through in silico methods to understand their interactions with biological systems. nih.gov Such studies predict high gastrointestinal absorption and the ability to cross the blood-brain barrier, properties that are essential for ligands targeting central nervous system receptors. nih.gov

Molecular docking simulations have been employed to elucidate the binding affinities and interactions of 3PBA and its metabolites with various proteins, including enzymes like CYP2C9 and CYP3A4, as well as caspases involved in apoptosis. nih.gov These computational approaches help in understanding how the structural features of benzoic acid derivatives contribute to their binding mechanisms and biological activities, paving the way for the rational design of new receptor ligands. nih.gov

Antimicrobial Research Applications

Derivatives of benzoic acid featuring difluoromethyl or difluorobenzamide moieties have emerged as promising candidates in antimicrobial research. These compounds have demonstrated activity against a range of bacterial pathogens, including drug-resistant strains.

One area of focus has been the bacterial cell division protein FtsZ, a target for novel antimicrobial agents. mdpi.com Derivatives of 3-methoxybenzamide (B147233) have shown potential as FtsZ inhibitors in Gram-positive bacteria. mdpi.com Specifically, certain difluorobenzamide derivatives exhibit antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These compounds were found to inhibit cell division by targeting S. aureus FtsZ, leading to an increased rate of GTPase activity and stabilization of FtsZ polymers. mdpi.com

In another line of research, novel amides derived from isoferulic acid, where a phenolic hydroxyl group was replaced by a difluoromethyl group, were synthesized and tested. dntb.gov.uaresearchgate.net Several of these 3'-(difluoromethyl)-4'-methoxycinnamoyl amides showed selective and potent activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. dntb.gov.uaresearchgate.net

| Compound | Target Organism | MIC (μg/mL) |

| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

This table displays the minimum inhibitory concentrations (MIC) of the most active difluoromethyl cinnamoyl amides against M. smegmatis. researchgate.net

The inclusion of the difluoromethyl moiety appeared to enhance both the antibacterial activity and the selectivity towards M. smegmatis. researchgate.net Furthermore, anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against MRSA, vancomycin-resistant Enterococcus faecalis (VRE), and mycobacteria. mdpi.com

Antiviral and Antifungal Research Potential

The benzoic acid scaffold is also being explored for its potential in developing antiviral and antifungal agents.

Antiviral Potential: Research into benzoic acid derivatives has identified compounds with significant antiviral activity. For example, a novel benzoic acid derivative, NC-5, was found to inhibit influenza A viruses, including an oseltamivir-resistant strain. nih.gov The 50% effective concentrations (EC50) for H1N1 and the resistant H1N1-H275Y strain were 33.6 μM and 32.8 μM, respectively. nih.gov The mechanism of action for NC-5 involves the inhibition of neuraminidase activity, which affects virus release. nih.gov While not containing a difluoromethyl group, these findings highlight the promise of the benzoic acid core in antiviral drug design.

Antifungal Potential: Various derivatives of benzoic acid have been evaluated for their antifungal properties. Studies on ester derivatives of cinnamic and benzoic acids revealed that certain compounds exhibited activity against Candida albicans. nih.gov For example, methyl 2-nitrocinnamate showed a minimum inhibitory concentration (MIC) of 128 μg/mL against all tested C. albicans strains. nih.gov Additionally, benzoic acid derivatives isolated from Piper pesaresanum demonstrated strong antifungal activity against Moniliophthora roreri, a cocoa pathogen. nih.gov The preliminary structure-activity relationship analysis suggested that prenylated chains and the carboxyl group are important for the antifungal activity of these benzoic acid derivatives. nih.gov

Role as a Key Intermediate in the Synthesis of Research Compounds for Agrochemicals

In the field of agrochemicals, this compound serves as a valuable intermediate for the synthesis of more complex molecules with desired biological activities. The benzoic acid moiety is a common structural feature in many herbicides and pesticides.

For example, triazolopyrimidine-2-sulfonamide compounds are a known class of herbicides that act by inhibiting acetohydroxyacid synthase (AHAS). nih.gov Research in this area has involved modifying existing structures, such as Flumetsulam, to create new compounds with improved properties. nih.gov The synthesis of these complex herbicides often involves intermediates that are substituted benzoic acids. The unique substitution pattern of this compound makes it a candidate for creating novel agrochemical compounds. Its derivatives could potentially be used to synthesize new herbicides, fungicides, or insecticides. For instance, 2-methyl-3-methoxybenzoic acid is a known intermediate for the synthesis of the insect growth regulator methoxyfenozide. google.com

Potential in Advanced Materials Science for Electronic and Optical Properties

The electronic and optical properties of aromatic compounds are of great interest in materials science for applications in electronics and photonics. While direct studies on this compound are limited, research on analogous compounds like 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA) provides valuable insights. orientjchem.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have been performed on MFBA to analyze its structural, vibrational, electronic, and optical properties. orientjchem.orgresearchgate.net These studies investigate the optimized molecular structure, vibrational frequencies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for determining the electronic properties and intramolecular charge transfer interactions. orientjchem.orgresearchgate.net Furthermore, the nonlinear optical (NLO) properties of such molecules are investigated by calculating the first hyperpolarizability and total dipole moment. orientjchem.orgresearchgate.net The presence of electron-withdrawing (difluoromethyl) and electron-donating (methoxy) groups on the benzene (B151609) ring of this compound suggests it could possess interesting electronic and NLO properties, making it a candidate for further investigation in materials science.

Mechanistic Investigations of Biological Activity (excluding pharmacological effects and safety)

Understanding the mechanism of action at a molecular level is crucial for the development of new bioactive compounds. For derivatives related to this compound, several mechanisms of biological activity have been elucidated.

Enzyme Inhibition: As discussed, substituted 3-benzoic acid derivatives have been shown to act as uncompetitive inhibitors of M. tuberculosis dihydrofolate reductase (MtDHFR), binding to a back pocket separate from the substrate binding site. nih.gov

Disruption of Cell Division: Difluorobenzamide derivatives target the bacterial cell division protein FtsZ. mdpi.com Their mechanism involves increasing the GTPase rate of FtsZ, which enhances its polymerization rate and stabilizes the resulting polymers, ultimately inhibiting cell division. mdpi.com

Inhibition of Viral Release: A benzoic acid derivative developed as an anti-influenza agent was found to inhibit the activity of neuraminidase, a key enzyme for the release of new viral particles from infected cells. nih.gov

Apoptotic Pathway Interaction: In silico studies on 3-phenoxybenzoic acid and its metabolites suggest links to the apoptotic pathway and interactions with proteins like caspase 3 and caspase 8. nih.gov

These diverse mechanisms highlight the versatility of the benzoic acid scaffold. The specific combination of substituents in this compound likely endows it with a unique profile of biological interactions that warrants further mechanistic investigation.

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the efficient, safe, and scalable production of 3-(Difluoromethyl)-2-methoxybenzoic acid and related fluorinated compounds. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling hazardous reagents and managing highly exothermic reactions often associated with fluorination. beilstein-journals.orgsoci.org

Flow microreactor systems have proven effective for various transformations in organo-fluorine chemistry, including direct fluorination and the use of reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org The application of continuous flow techniques can enhance the synthesis of fluorinated benzoic acids, as demonstrated by the two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid. researchgate.net Furthermore, flow chemistry is an emerging technique to address challenges in gas-liquid reactions, enabling the use of fluorinated greenhouse gases like fluoroform (CHF3) as difluoromethylation sources in a more controlled and efficient manner. rsc.orgrsc.org

Automated synthesis platforms, which can perform entire chemical synthesis processes with minimal human intervention, promise to accelerate the discovery and optimization of derivatives of this compound. These systems, often utilizing pre-filled reagent cartridges for various reaction classes including fluorination and amide bond formation, allow for rapid library synthesis. nih.gov The integration of stopped-flow reactors into high-throughput continuous platforms enables the execution of hundreds of reactions in a short timeframe, generating large datasets for optimization and machine learning applications. nih.gov Automated radiosynthesis on platforms like the Trasis AllinOne has been demonstrated for the production of 18F-labeled compounds, a technique that could be adapted for creating positron emission tomography (PET) imaging agents derived from this compound. nih.govresearchgate.net

Table 1: Advantages of Flow Chemistry and Automated Synthesis for Fluorinated Compounds

| Feature | Advantage in Synthesizing Compounds like this compound |

| Precise Reaction Control | Enhanced safety and yields by managing exothermic fluorination reactions and controlling residence time to minimize byproduct formation. beilstein-journals.org |

| Scalability | Facilitates easier scale-up from laboratory discovery to process chemistry with minimized redevelopment. soci.orgrsc.org |

| Handling of Hazardous Materials | Enables the safe use of hazardous reagents (e.g., fluorinating agents, gaseous reactants) in enclosed, controlled systems. beilstein-journals.orgrsc.org |

| High-Throughput Experimentation | Automated platforms allow for rapid synthesis of compound libraries for screening and optimization. nih.gov |

| Process Intensification | Access to higher temperatures and pressures can accelerate reaction rates and enable novel chemistries. soci.org |

| Reproducibility | Reduced human error and precise control lead to more consistent and reliable production. |

Novel Catalytic Approaches for Difluoromethylation and Functionalization

Recent years have seen a surge in the development of novel catalytic methods for the introduction of the difluoromethyl group and the subsequent functionalization of the parent molecule. These late-stage functionalization techniques are crucial for efficiently synthesizing analogs of this compound for structure-activity relationship (SAR) studies. rsc.org

Photoredox catalysis has emerged as a powerful tool for C-H difluoromethylation under mild conditions. nih.gov Organic photoredox catalysts can activate inexpensive and readily available difluoromethyl sources, such as sodium difluoromethanesulfinate (CF2HSO2Na), to generate the •CF2H radical for direct functionalization of aromatic and heteroaromatic rings. nih.gov Dual catalytic systems, combining photoredox with another catalyst like copper, have enabled transformations such as the dehalogenative difluoromethylation of unactivated alkyl bromides. acs.org These methods offer a direct route to install the CF2H group, potentially simplifying the synthesis of the target compound.

Beyond introducing the difluoromethyl group, modern catalytic methods can be employed to functionalize the this compound scaffold. For instance, palladium-catalyzed reactions are widely used for cross-coupling and carbonylation reactions on aromatic rings. acs.org The carboxylic acid group itself can be a handle for various transformations, including amide bond formation or decarboxylative reactions that can lead to new C-C or C-F bond formations. acs.org The development of catalysts for the selective functionalization of specific C-H bonds on the aromatic ring would provide direct access to a wide array of derivatives without the need for pre-functionalized starting materials.

Table 2: Selected Modern Catalytic Methods for Difluoromethylation

| Catalytic Strategy | Reagent/Catalyst Example | Key Features |

| Organic Photoredox Catalysis | Rose Bengal (RB) with CF2HSO2Na | Metal-free, mild conditions, uses visible light, green oxidant (O2). nih.gov |

| Dual Photoredox/Copper Catalysis | Iridium photocatalyst with a copper catalyst | Enables dehalogenative difluoromethylation of alkyl bromides. acs.org |

| Radical Processes | Various radical initiators | Applicable to a wide range of heterocycles, significant progress in recent years. rsc.org |

| Metal-Based Cross-Coupling | Palladium or Copper catalysts | Transfers CF2H group to C(sp2) sites; can be stoichiometric or catalytic. rsc.org |

Advanced Chemoinformatics and Machine Learning in Compound Discovery

Chemoinformatics and machine learning (ML) are transforming the landscape of drug discovery and materials science by enabling the rapid analysis of vast chemical spaces and the prediction of molecular properties. nih.gov For a compound like this compound, these computational tools can accelerate the discovery of new derivatives with enhanced biological activity or desired material properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of benzoic acid derivatives with their biological activities, such as antifungal or enzyme inhibitory properties. mdpi.comnih.gov By building predictive models, researchers can prioritize the synthesis of novel analogs of this compound that are most likely to be active. These models are built by analyzing datasets of known compounds, identifying key molecular descriptors (e.g., electronic properties, size, shape) that govern activity. mdpi.com

Table 3: Application of Chemoinformatics and Machine Learning in Compound Discovery

| Technique | Application to this compound Derivatives |

| Chemical Space Analysis | Mapping the diversity and physicochemical properties of known fluorinated benzoic acids to identify unexplored regions for new compound design. nih.gov |

| QSAR Modeling | Predicting the biological activity (e.g., enzyme inhibition, antibacterial effects) of novel derivatives before synthesis. mdpi.com |

| Generative AI Models | Designing novel, synthesizable molecules based on the this compound scaffold with predicted high activity against a specific target. mit.edurswebsols.com |

| Molecular Docking | Simulating the binding of derivatives to target proteins to understand structure-activity relationships and guide optimization. nih.gov |

| ADMET Prediction | Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates. researchgate.net |

Exploration of Interdisciplinary Research Opportunities

The unique properties imparted by the difluoromethyl group position this compound as a valuable building block for research at the interface of chemistry, biology, and materials science.

In medicinal chemistry and chemical biology , the CF2H group's ability to act as a bioisostere of hydroxyl or thiol groups is a key feature. nih.gov This allows derivatives of this compound to be explored as inhibitors of enzymes where a hydrogen-bonding interaction is crucial for binding. The introduction of fluorine can also enhance metabolic stability and membrane permeability, improving the pharmacokinetic profile of potential drug candidates. rsc.orgresearchgate.net A significant opportunity lies in radiolabeling with fluorine-18 (B77423) to create PET imaging agents. nih.govnih.gov An 18F-labeled version of a biologically active derivative could be used to non-invasively visualize and quantify biological targets or processes in vivo, aiding in disease diagnosis and drug development. nih.gov

In materials science , functionalized benzoic acids are common ligands for the construction of Metal-Organic Frameworks (MOFs). rsc.org By incorporating this compound as a ligand, novel MOFs with tailored properties could be designed. The fluorine atoms could modify the porosity, stability, and surface properties of the MOF, potentially leading to new materials for gas storage, separation, or heterogeneous catalysis. rsc.org

The intersection with agrochemical science is another promising avenue. A significant percentage of commercial agrochemicals are fluorinated compounds. nih.gov The difluoromethyl group can enhance the biological activity and environmental stability of pesticides and herbicides. Therefore, derivatives of this compound could be screened for potential applications in crop protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.